4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes furan, hydroxy, methoxy, and pyrrolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.
Introduction of the hydroxy and methoxy groups: This step involves the selective hydroxylation and methoxylation of the aromatic ring, which can be carried out using reagents such as hydrogen peroxide and methanol in the presence of a catalyst.
Cyclization to form the pyrrolone ring: The final step involves the cyclization of the intermediate compounds to form the pyrrolone ring. This can be achieved using a variety of cyclization agents and conditions, such as heating with a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group on the aromatic ring.
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(propyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group on the propyl chain.
Uniqueness
The presence of both methoxy groups on the aromatic ring and the propyl chain in 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity, solubility, and interactions with molecular targets.
Properties
Molecular Formula |
C20H21NO7 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO7/c1-26-9-4-8-21-17(12-6-7-13(22)15(11-12)27-2)16(19(24)20(21)25)18(23)14-5-3-10-28-14/h3,5-7,10-11,17,22,24H,4,8-9H2,1-2H3 |
InChI Key |
LQNIKIMHRKNXOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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